molecular formula C21H20O5 B3003511 (Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622805-76-9

(Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B3003511
CAS RN: 622805-76-9
M. Wt: 352.386
InChI Key: IMJLZJHWZATEQY-GRSHGNNSSA-N
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Description

This compound is a type of organic ester, characterized by the presence of an ester functional group (–COO–). It also contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The presence of the benzylidene moiety indicates a structure with a double bond between a carbon of the benzene ring and a carbon of an adjacent group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through condensation reactions, similar to other benzylidene derivatives . For instance, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene group, is commonly used to synthesize benzylidene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the benzofuran and benzylidene moieties. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and absorption/emission spectra .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyran Derivatives : A study by Mérour and Cossais (1991) explored the reactions of 3-Oxo-2,3-dihydrobenzofuran with various compounds, including one structurally similar to the compound , leading to the formation of pyran derivatives (Mérour & Cossais, 1991).

  • Biological Evaluation of Derivatives : A study by Kotaiah et al. (2012) on derivatives structurally related to the compound showed potent anti-inflammatory and antimicrobial activities, highlighting its potential in pharmaceutical applications (Kotaiah et al., 2012).

Chemoprotective Properties

  • Inhibition of Carcinogen Binding : Research by Surh et al. (1996) on a compound with a similar structure demonstrated its ability to inhibit the covalent binding of carcinogens to DNA, suggesting chemoprotective properties (Surh et al., 1996).

Synthesis and Structural Studies

  • Synthesis and X-ray Diffraction Studies : A study by Arab-Salmanabadi et al. (2015) detailed the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and related compounds, including X-ray diffraction studies, which are crucial for understanding molecular structures (Arab-Salmanabadi et al., 2015).

Coumarins Synthesis

  • Coumarins Synthesis and Characterization : Al-Amiery et al. (2016) synthesized new coumarins starting from 4-hydroxycoumarin, an approach that could be relevant for the synthesis of compounds like the one (Al-Amiery et al., 2016).

Drug Likeness and Antifungal Activity

  • Biologically Relevant Molecule Synthesis : Sharma et al. (2022) synthesized a biologically relevant molecule structurally similar to the compound , with detailed spectral properties, X-ray crystal structure, and investigated its antifungal activity through molecular docking studies (Sharma et al., 2022).

Structural Studies

  • Structural Elucidation by NMR : Haasbroek et al. (2003) conducted a study that included NMR spectroscopy to determine the structures of compounds related to the one , emphasizing the importance of such techniques in chemical research (Haasbroek et al., 2003).

Chemopreventive Agent Potential

  • Potential as a Chemopreventive Agent : Surh et al. (1996) also suggested that the compound they studied, similar in structure to the compound , has potential as a chemopreventive agent (Surh et al., 1996).

Catalysis and Isomerization

  • Catalysis and Isomerization Studies : Nakamura et al. (2008) researched the cyclization of certain esters in the presence of a platinum-olefin catalyst system, which resulted in the formation of isomers similar to the compound (Nakamura et al., 2008).

Future Directions

The potential applications and future directions for this compound could be vast, given the wide range of applications of benzofuran and benzylidene derivatives in fields like medicinal chemistry, materials science, and more .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-7-5-4-6-14(15)3/h4-11,13H,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLZJHWZATEQY-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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